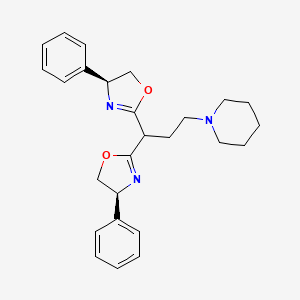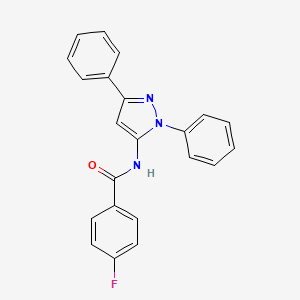
n-(1,3-Diphenyl-1h-pyrazol-5-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-fluorobenzamide typically involves the condensation of chalcones with phenylhydrazine in the presence of a base such as potassium carbonate under reflux conditions . The reaction is carried out in an ethanol solvent, and the product is obtained by simple workup involving treatment with ice-cold water .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in various cognitive functions . By modulating the activity of mGluR5, the compound can exert antidepressant effects and improve cognitive function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB): Another pyrazole derivative with similar biological activities.
N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-({5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide:
Uniqueness
N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
Eigenschaften
CAS-Nummer |
781652-51-5 |
|---|---|
Molekularformel |
C22H16FN3O |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
N-(2,5-diphenylpyrazol-3-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C22H16FN3O/c23-18-13-11-17(12-14-18)22(27)24-21-15-20(16-7-3-1-4-8-16)25-26(21)19-9-5-2-6-10-19/h1-15H,(H,24,27) |
InChI-Schlüssel |
VIMRCXXPTSILOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


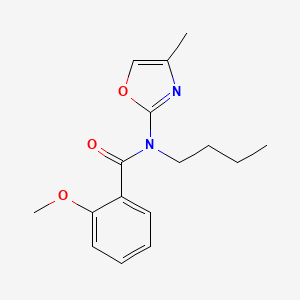
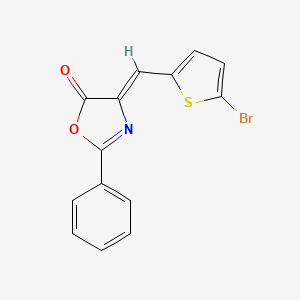
![[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B12884528.png)

![2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884541.png)
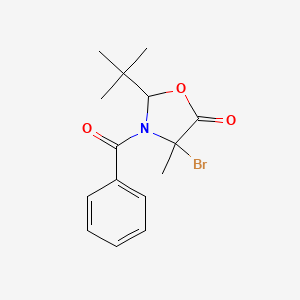
![1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12884555.png)
![5-Methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B12884561.png)
![(1-Methyl-1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine](/img/structure/B12884572.png)
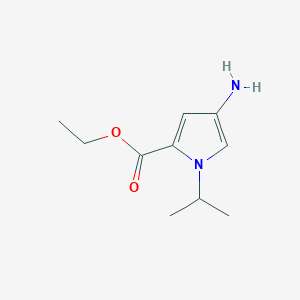

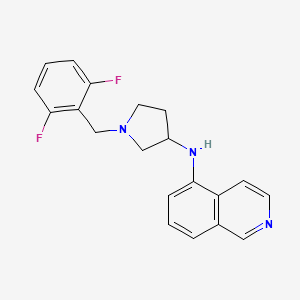
![Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]-](/img/structure/B12884590.png)
